molecular formula C12H17N3O4S B2722940 1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine CAS No. 702647-01-6

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B2722940
CAS No.: 702647-01-6
M. Wt: 299.35
InChI Key: RBFCSRBPYODCFY-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C12H17N3O4S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of an ethyl group at the 1-position and a 3-nitrophenylsulfonyl group at the 4-position of the piperazine ring. It is used primarily in research and development settings.

Chemical Reactions Analysis

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved are still under investigation, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-2-13-6-8-14(9-7-13)20(18,19)12-5-3-4-11(10-12)15(16)17/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCSRBPYODCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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